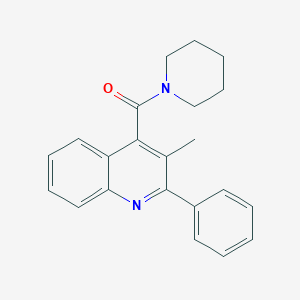
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate” is a complex organic molecule. It contains a nitrophenyl group, an oxoethyl group, and an aminobenzoate group. These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution. The oxoethyl group could potentially undergo oxidation or reduction reactions. The aminobenzoate group could participate in reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Convenient Synthesis Approaches : Research has developed convenient synthesis methods for compounds related to 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate. For example, a study outlined a simple, efficient one-pot synthesis of 3-aminobenzo[b]thiophenes, which are structurally related to the compound , demonstrating the chemical versatility and potential for creating derivatives (Androsov et al., 2010).
- Characterization and Molecular Structure : The molecular structure, hyperpolarizability, and electronic properties of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a similar structure, were thoroughly investigated using spectroscopy and crystallography. This research provides insights into the electronic characteristics and stability of such molecules, which could be relevant for understanding the properties of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate (Kumar et al., 2014).
Potential Applications
- Materials Science and Sensitization : Studies on compounds with nitrobenzoate groups have explored their potential in materials science, such as the sensitization of Eu(III) and Tb(III) luminescence. These findings could suggest applications of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate in the development of luminescent materials and optical devices (Viswanathan & Bettencourt-Dias, 2006).
- Antibacterial Research : The antibacterial potential of structurally related compounds has been evaluated, suggesting that derivatives of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate could have applications in the development of new antibacterial agents. This aligns with the research on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, emphasizing the significance of nitrophenyl groups in antibacterial activity (Aziz‐ur‐Rehman et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBEZHTQOYYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)

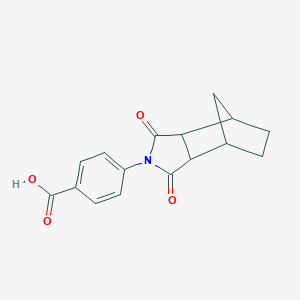
![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)
![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)
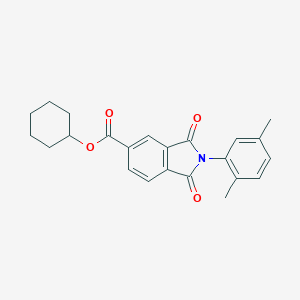
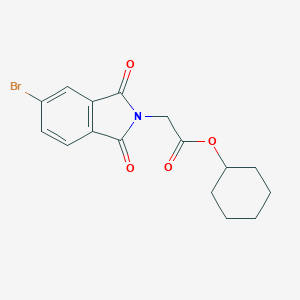

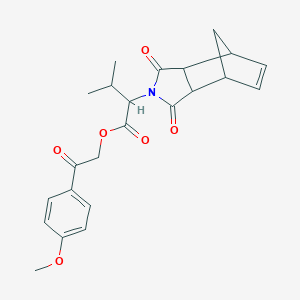

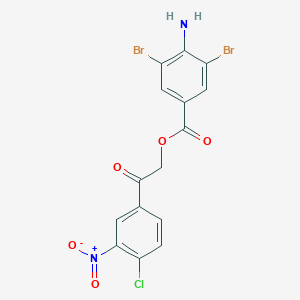
![2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B435233.png)
![1-[4-(1-Naphthyloxy)phenyl]-2,6-piperidinedione](/img/structure/B435249.png)
